molecular formula C10H9FO B7936070 4-Cyclopropyl-3-fluorobenzaldehyde

4-Cyclopropyl-3-fluorobenzaldehyde

Cat. No.: B7936070
M. Wt: 164.18 g/mol
InChI Key: MJBSAGYRPNSMDZ-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Synthesis and Materials Science

Strategic Introduction of Fluorine Atoms in Molecular Architectures

The deliberate placement of fluorine atoms within a molecule is a key tactic for enhancing its properties. sigmaaldrich.com In medicinal chemistry, for instance, fluorination is a well-established strategy to improve the metabolic stability of drug candidates. rsc.orgnih.gov By replacing hydrogen with fluorine on an electron-rich phenyl ring, chemists can block sites susceptible to metabolic oxidation by enzymes. rsc.org This strategic incorporation can lead to molecules with better pharmacokinetic profiles. bldpharm.com The development of late-stage fluorination techniques has further accelerated drug discovery by allowing the introduction of fluorine into complex molecules at a later phase of the synthesis. bldpharm.comwikipedia.org This approach enhances the stability and resistance of organic molecules to degradation. sigmaaldrich.com

Influence of Fluorine on Electronic and Steric Properties in Aromatic Systems

Fluorine's potent electron-withdrawing capability significantly alters the electronic landscape of an aromatic ring. chemicalbook.comgoogle.com This strong negative inductive effect, combined with a positive mesomeric (resonance) effect, modulates the reactivity and intermolecular interactions of the molecule. chemicalbook.com The redistribution of electron density towards the fluorine atom can change the electrostatic potential of the aromatic π-system, influencing how the molecule interacts with other molecules or biological targets. chemicalbook.comgoogle.com For example, this effect is leveraged in materials science, where fluorination can alter properties like surface tension and thermal stability. chemicalbook.com In the context of liquid crystals, the number of fluorine substituents can influence phase transition temperatures by affecting how the molecules pack together. patsnap.com Furthermore, the presence of highly polarized carbon-fluorine bonds can lead to distinct non-covalent interactions, such as those observed between fluorinated and non-fluorinated aromatic rings, which can dictate the three-dimensional structure of molecular assemblies. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-6,8H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBSAGYRPNSMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Importance of Cyclopropyl Moieties in Advanced Molecular Design

The cyclopropyl (B3062369) group, a three-membered carbon ring, is far more than a simple cycloalkane. Its unique geometry and electronic nature make it a valuable component in the design of sophisticated molecules for a variety of applications, including pharmaceuticals and agrochemicals.

Unique Electronic and Structural Characteristics of the Cyclopropyl Group

The defining feature of the cyclopropyl group is its highly strained triangular structure, with C-C-C bond angles of approximately 60°. This significant deviation from the ideal tetrahedral angle of 109.5° results in what are known as "bent bonds". This bond strain endows cyclopropyl-containing molecules with enhanced reactivity compared to larger cycloalkanes, making them useful synthetic intermediates.

Electronically, the cyclopropyl group exhibits properties that resemble a carbon-carbon double bond. The Walsh model of bonding describes the C-C bonds as having significant p-orbital character, which allows the cyclopropyl group to participate in conjugation with adjacent π-systems. It is generally considered a good π-electron donor, a property that allows it to stabilize adjacent carbocations through hyperconjugation.

Physical Properties of Related Benzaldehyde (B42025) Isomers
Property2-Fluorobenzaldehyde3-Fluorobenzaldehyde (B1666160)4-Fluorobenzaldehyde (B137897)
CAS Number446-52-6456-48-4459-57-4
Molecular FormulaC₇H₅FOC₇H₅FOC₇H₅FO
Molar Mass (g/mol)124.11124.11124.11
Melting Point (°C)-44.5-10-10
Boiling Point (°C)175173181
Density (g/cm³)1.181.1741.175

Data sourced from sigmaaldrich.com.

Cyclopropyl as a Spectroscopic and Mechanistic Probe in Aromaticity Studies

The unique electronic properties of the cyclopropyl group have led to its use as a tool for investigating chemical structures and reaction mechanisms. It is a well-established probe for detecting radical character at an adjacent atom. More recently, it has been explored as an indicator of aromaticity in the excited states of molecules. According to Baird's rule, the criteria for aromaticity are reversed in certain excited states compared to the ground state. The hypothesis is that a cyclopropyl substituent will remain as a closed ring when attached to an excited-state aromatic system but will tend to undergo ring-opening when attached to an excited-state antiaromatic or nonaromatic system. While there are limitations to this application, it provides a valuable experimental and computational method for studying the complex concept of aromaticity beyond the ground state.

Research Trajectory of 4 Cyclopropyl 3 Fluorobenzaldehyde Within Specialty Chemical Development

Contemporary Approaches for Selective Fluorination in Aromatic Systems

The selective introduction of fluorine into aromatic rings is a cornerstone of modern medicinal and materials chemistry. beilstein-journals.org For a substrate like benzaldehyde (B42025), the electronic nature of the aldehyde group significantly influences the feasibility and regioselectivity of fluorination reactions.

Direct Electrophilic and Nucleophilic Fluorination Strategies

Direct fluorination methods offer a straightforward pathway to C-F bond formation, avoiding the need for pre-functionalized substrates. beilstein-journals.org These strategies are broadly categorized as electrophilic or nucleophilic.

Electrophilic Fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor are commonly used due to their relative stability and safety compared to elemental fluorine. wikipedia.org For benzaldehyde derivatives, direct fluorination can yield a mixture of products, including the desired ring-fluorinated benzaldehydes and competing benzoyl fluorides. acs.org The ratio of these products is highly dependent on the electronic nature of other substituents on the aromatic ring; electron-donating groups favor the formation of fluoroarene systems, while electron-withdrawing groups predominantly lead to benzoyl fluorides. acs.org

Nucleophilic Aromatic Substitution (SNAr) is effective for introducing a fluoride (B91410) ion onto an electron-poor aromatic ring. core.ac.uknih.gov The mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized Meisenheimer complex as an intermediate. core.ac.ukstackexchange.com The presence of an electron-withdrawing group, such as an aldehyde, is crucial for activating the ring towards nucleophilic attack. gaylordchemical.com Fluorine's high electronegativity stabilizes the negatively charged Meisenheimer intermediate, which lowers the activation energy of the rate-determining addition step, often making fluoride a more reactive substituent than other halogens in SNAr reactions. stackexchange.com While direct SNAr on unactivated fluoroarenes is challenging, photoredox catalysis can enable the nucleophilic defluorination of even electron-neutral and electron-rich fluoroarenes. nih.gov For benzaldehyde derivatives specifically, SNAr reactions with nucleophiles like dimethylamine (B145610) have been shown to proceed smoothly in moderate to excellent yields. nih.gov

Table 1: Comparison of Direct Fluorination Strategies
StrategyFluorine SourceTypical Substrate RequirementKey Mechanistic FeatureReference
Electrophilic FluorinationNFSI, SelectfluorElectron-rich or neutral arenesReaction with an electrophilic "F+" source wikipedia.orgacs.org
Nucleophilic Aromatic Substitution (SNAr)KF, CsF, Me4NFElectron-poor arenes (activated by groups like -CHO, -NO2)Formation of a stabilized Meisenheimer complex core.ac.ukstackexchange.comgaylordchemical.com

Halogen-Exchange (HALEX) Processes

The Halogen-Exchange (HALEX) process is a specific and industrially significant type of nucleophilic aromatic substitution where a chloride or bromide on an aromatic ring is displaced by fluoride. gaylordchemical.comacsgcipr.org This reaction is particularly effective for aromatic systems activated by electron-withdrawing groups, including aldehydes, nitriles, and nitro groups. gaylordchemical.comwikipedia.org

The process typically involves heating the aryl chloride with an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) at temperatures ranging from 150-250 °C. wikipedia.org The use of phase-transfer catalysts can facilitate the reaction, which is often heterogeneous. acsgcipr.org While the HALEX reaction is a powerful tool, it often requires high temperatures and long reaction times. scientificupdate.com More soluble fluoride sources, such as cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF), can be used as alternatives to KF to achieve milder reaction conditions. wikipedia.org This method provides a direct route to convert a precursor like 4-cyclopropyl-3-chlorobenzaldehyde into the target this compound.

Transition-Metal-Catalyzed Fluorination Methods

Transition-metal catalysis has emerged as a powerful strategy for the direct C-H fluorination of aromatic compounds, offering new retrosynthetic possibilities. beilstein-journals.orgnih.gov Palladium-catalyzed reactions are particularly prominent in this area. nih.govrsc.org

A significant advancement is the ortho-C–H fluorination of benzaldehydes using a transient directing group (TDG). nih.govresearchgate.net In one reported methodology, orthanilic acids are used as transient directing groups to guide the palladium catalyst to the ortho C-H bond. nih.gov This approach utilizes an electrophilic fluorinating reagent, such as a 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salt, and can proceed in the presence of air, demonstrating high functional group compatibility. nih.gov The mechanism involves the formation of an imine intermediate between the benzaldehyde and the directing group, which then coordinates to the palladium center, facilitating the regioselective C-H activation and subsequent fluorination. nih.gov

Table 2: Example of Pd-Catalyzed C-H Fluorination of Benzaldehydes
Catalyst SystemDirecting GroupFluorinating ReagentKey AdvantageReference
Pd(OAc)2Orthanilic Acid (Transient)1-fluoro-2,4,6-trimethylpyridinium saltDirect ortho-fluorination of the C-H bond without pre-functionalization nih.govresearchgate.net

Synthetic Routes for the Introduction of Cyclopropyl Groups

The installation of a cyclopropyl moiety onto an aromatic ring is a common strategy in drug discovery. nih.govlookchem.com Several robust methods exist, primarily relying on cross-coupling reactions or the construction of the ring itself.

Organometallic Reagent-Mediated Cyclopropyl Couplings (e.g., Grignard, Suzuki-Miyaura)

Cross-coupling reactions are among the most attractive methods for installing cyclopropyl groups onto aromatic systems due to their mild conditions and broad functional group tolerance. nih.govlookchem.com

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. lookchem.com To synthesize a 4-cyclopropyl-substituted benzaldehyde, one could couple cyclopropylboronic acid or its more stable trifluoroborate salt with a suitably substituted halogenated benzaldehyde (e.g., 3-fluoro-4-bromobenzaldehyde). nih.govorganic-chemistry.org The reaction accommodates a wide variety of functional groups, including aldehydes, ketones, and nitriles. nih.govlookchem.com While aryl bromides and iodides are common substrates, methods have been developed for the more challenging, but less expensive, aryl chlorides. nih.govorganic-chemistry.org

The Grignard reaction provides another powerful route. Cyclopropylmagnesium bromide, a commercially available or readily prepared Grignard reagent, can be coupled with aryl halides in the presence of a palladium catalyst. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The addition of zinc bromide can improve the yields for couplings with aryl bromides. organic-chemistry.org The direct formation of Grignard reagents from cyclopropyl bromide is known to involve radical intermediates. nih.gov

Table 3: Organometallic Couplings for Aryl Cyclopropanation
ReactionCyclopropyl SourceAryl SourceCatalystKey FeaturesReference
Suzuki-MiyauraCyclopropylboronic acid or Potassium cyclopropyltrifluoroborateAryl Halide (Cl, Br, I) or TriflatePalladium-basedHigh functional group tolerance, stable boron reagents nih.govlookchem.comorganic-chemistry.org
Grignard CouplingCyclopropylmagnesium bromideAryl Halide (Br)Palladium-based (often with ZnBr2 additive)Utilizes readily available Grignard reagents organic-chemistry.orgsigmaaldrich.com

Cyclopropanation Reactions for Constructing Strained Carbocycles

Instead of attaching a pre-formed cyclopropyl ring, it can be constructed directly on a precursor molecule. These methods typically involve the reaction of a carbenoid species with an alkene.

The Simmons-Smith reaction is a classic method for cyclopropanation that involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. tcichemicals.comwikipedia.org It is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane (B1198618) product. wikipedia.org To apply this to the synthesis of this compound, a precursor such as 3-fluoro-4-vinylbenzaldehyde would be required. The reaction has a wide functional group tolerance, including aldehydes. wikipedia.org The Furukawa modification, using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity. wikipedia.org

Intramolecular cyclopropanation offers an alternative route where the three-membered ring is formed by the cyclization of a suitably functionalized linear precursor. organic-chemistry.orgorganic-chemistry.org For example, lithium amide-induced intramolecular cyclopropanation of bishomoallylic epoxides provides an efficient, diastereoselective pathway to bicyclic systems containing a cyclopropane ring. organic-chemistry.org Another approach involves the palladium-catalyzed intramolecular coupling of two C-H bonds on gem-dialkyl groups to form a cyclopropane ring fused to an aromatic system. organic-chemistry.org Engineered enzymes, such as myoglobin (B1173299) biocatalysts, have also been developed to perform asymmetric intramolecular cyclopropanations, yielding cyclopropane-fused lactones with high enantiomeric excess. rochester.edu

Convergent and Multi-Step Synthesis of this compound

The synthesis of this compound is typically achieved through multi-step sequences that allow for the precise installation of the cyclopropyl and aldehyde functionalities onto a fluorinated aromatic core. These methods prioritize high yields and regioselectivity.

A common strategy for introducing a cyclopropyl group onto a fluorinated aromatic ring involves the transition metal-catalyzed cross-coupling of a suitable organometallic cyclopropyl reagent with a halogenated fluorobenzene (B45895) derivative. For instance, the Suzuki-Miyaura coupling of a cyclopropylboronic acid with a bromo- or iodo-substituted fluorobenzene is a widely employed method. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and minimizing side reactions.

Another approach involves the cyclopropanation of a vinyl-substituted fluorinated aromatic compound. This can be accomplished using various methods, including the Simmons-Smith reaction or transition metal-catalyzed reactions with diazo compounds. For example, the reaction of a fluorinated styrene (B11656) derivative with diethylzinc and diiodomethane can yield the corresponding cyclopropyl-substituted fluorobenzene.

The table below summarizes key aspects of these functionalization methods.

Functionalization Method Precursor Reagents Key Features
Suzuki-Miyaura CouplingHalogenated FluorobenzeneCyclopropylboronic acid, Palladium catalyst, Ligand, BaseHigh functional group tolerance, mild reaction conditions.
Simmons-Smith ReactionVinyl-substituted FluorobenzeneDiethylzinc, DiiodomethaneForms a zinc carbenoid for cyclopropanation.
Transition Metal-Catalyzed CyclopropanationVinyl-substituted FluorobenzeneDiazo compound (e.g., ethyl diazoacetate), Copper or Rhodium catalystProvides access to functionalized cyclopropyl rings. nih.gov

This table illustrates common methods for introducing cyclopropyl moieties onto fluorinated aromatic precursors.

Once the cyclopropyl-substituted fluorobenzene scaffold is in place, the next critical step is the introduction of the aldehyde group at the desired position. Several classic and modern formylation methods can be employed.

One of the most reliable methods is the ortho-metalation (directed metalation) of the cyclopropyl-substituted fluorobenzene, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). The directing group, often the fluorine atom itself or another strategically placed group, dictates the regioselectivity of the metalation.

Alternatively, the Vilsmeier-Haack reaction provides a direct route to formylation. This reaction typically uses a mixture of phosphorus oxychloride and DMF to generate the Vilsmeier reagent, which then acts as the formylating agent. The electron-donating nature of the cyclopropyl group can influence the regioselectivity of this electrophilic aromatic substitution.

The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid catalyst such as titanium tetrachloride, offers another pathway to introduce the aldehyde functionality. Careful control of the reaction conditions is necessary to prevent side reactions.

The following table outlines common methods for introducing an aldehyde group.

Formylation Method Reagents Mechanism Key Considerations
Directed ortho-MetalationOrganolithium reagent (e.g., n-BuLi), DMFDeprotonation directed by a specific group, followed by electrophilic quench.Requires a suitable directing group for regiocontrol.
Vilsmeier-Haack ReactionPOCl₃, DMFElectrophilic aromatic substitution with the Vilsmeier reagent.Regioselectivity is influenced by existing substituents.
Rieche FormylationDichloromethyl methyl ether, Lewis acid (e.g., TiCl₄)Electrophilic substitution with a dichloromethyl cation equivalent.Requires careful control of stoichiometry and temperature.

This table details established methods for the introduction of an aldehyde group onto cyclopropyl-substituted fluorobenzenes.

Process Optimization and Scale-Up via Modern Synthetic Techniques

To meet the demands of industrial production, the synthesis of this compound must be efficient, safe, and scalable. Modern synthetic techniques, such as continuous flow chemistry and advanced strategies for selectivity, play a pivotal role in achieving these goals.

Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals, offering significant advantages over traditional batch processing. mit.edu These systems, which involve pumping reagents through a network of tubes and reactors, provide precise control over reaction parameters such as temperature, pressure, and residence time. mit.edu

For the synthesis of fluorinated aldehydes, flow reactors offer enhanced safety, particularly when handling hazardous reagents or dealing with highly exothermic reactions. mt.comgoogle.com The small reactor volumes and high surface-area-to-volume ratios allow for efficient heat exchange, mitigating the risks associated with thermal runaways. mt.com Furthermore, the integration of in-line purification and analysis tools can streamline the entire process, leading to higher productivity and product quality. mt.comvapourtec.com The scalability of flow reactions is often more straightforward than batch processes, as it can be achieved by extending the operation time or by "numbering up" – running multiple reactors in parallel. mit.edu

Parameter Batch Reactor Continuous Flow Reactor
Heat Transfer Less efficient, potential for hot spotsHighly efficient, superior temperature control mt.com
Safety Higher risk with hazardous/exothermic reactionsEnhanced safety due to small reaction volumes mt.comgoogle.com
Scalability Often requires re-optimizationMore straightforward (running longer or numbering-up) mit.edu
Process Control More challenging to maintain homogeneityPrecise control over reaction parameters mit.edu
Integration Difficult to integrate purification stepsAmenable to in-line purification and analysis vapourtec.com

This table provides a comparative overview of batch versus continuous flow reactors for chemical synthesis.

Achieving high levels of chemoselectivity and regioselectivity is paramount in multi-step syntheses to avoid the formation of unwanted byproducts and simplify purification. In the context of this compound synthesis, this involves carefully choosing reagents and reaction conditions to ensure that reactions occur at the desired functional group and position on the aromatic ring.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, during the introduction of the aldehyde group, it is crucial that the formylating agent reacts with the aromatic ring and not with the cyclopropyl group. The choice of a mild formylation method can be critical in this regard.

Regioselectivity , the control of the position of the reaction on the aromatic ring, is equally important. The interplay between the directing effects of the fluorine atom and the cyclopropyl group determines the outcome of electrophilic aromatic substitution reactions. The fluorine atom is an ortho-, para-director, while the cyclopropyl group is also an ortho-, para-director. Therefore, the precise placement of the aldehyde group requires a deep understanding of these directing effects and may necessitate the use of blocking groups or a specific synthetic sequence to achieve the desired this compound isomer. Advanced strategies may involve the use of specifically designed catalysts and ligands that can override the inherent directing effects of the substituents. nih.gov

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a cornerstone of the molecule's reactivity, participating in a variety of well-established transformations.

The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid, 4-cyclopropyl-3-fluorobenzoic acid. This transformation is a fundamental process in organic synthesis. Various reagents can accomplish this, with the choice often depending on the desired reaction conditions (e.g., pH, solvent) and the presence of other sensitive functional groups. Common methods include the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or milder, more selective reagents. For instance, the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate (B84403), is highly effective for converting aldehydes to carboxylic acids without affecting other oxidizable groups.

Table 1: Common Reagents for Aldehyde Oxidation

Reagent Typical Conditions Notes
Potassium Permanganate (KMnO₄) Basic, aqueous Strong, non-selective oxidant.
Jones Reagent (CrO₃/H₂SO₄/acetone) Acidic, acetone (B3395972) Strong oxidant, not suitable for acid-sensitive substrates.
Tollens' Reagent ([Ag(NH₃)₂]⁺) Basic, aqueous Mild, chemoselective for aldehydes.

The controlled reduction of the aldehyde functionality in this compound yields the corresponding primary alcohol, (4-cyclopropyl-3-fluorophenyl)methanol (B8381038). This is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent that selectively reduces aldehydes and ketones and is compatible with a wide range of functional groups. For a more powerful reduction, lithium aluminum hydride (LiAlH₄) can be used, although its higher reactivity requires anhydrous conditions and careful handling. Catalytic hydrogenation is another viable method.

Table 2: Common Reagents for Aldehyde Reduction

Reagent Typical Conditions Notes
Sodium Borohydride (NaBH₄) Protic solvents (e.g., ethanol, methanol) Mild, chemoselective, easy to handle.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF Powerful, non-selective, reacts with protic solvents.

The electrophilic carbon of the aldehyde group is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent examples, used to synthesize alkenes.

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.orglibretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which collapses to form an alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemical outcome often favors the Z-alkene when using unstabilized ylides. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic than a Wittig ylide. wikipedia.orgalfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate salt, is easily removed from the reaction mixture. organic-chemistry.org This reaction typically shows high selectivity for the E-alkene, especially with stabilized phosphonates. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Wittig and HWE Reactions for Alkene Synthesis

Feature Wittig Reaction Horner-Wadsworth-Emmons (HWE) Reaction
Nucleophile Phosphorus ylide (from phosphonium (B103445) salt) Phosphonate carbanion
Byproduct Triphenylphosphine oxide (often difficult to remove) Water-soluble phosphate ester (easy to remove) organic-chemistry.org
Reactivity Ylides can be less reactive, especially with hindered ketones Carbanions are more nucleophilic and react with aldehydes and ketones alfa-chemistry.com

| Stereoselectivity | Often Z-selective with unstabilized ylides libretexts.org | Generally E-selective wikipedia.org |

Condensation reactions provide another avenue for modifying the aldehyde group.

Schiff Base Formation: this compound reacts with primary amines, typically under acid catalysis, to form imines, also known as Schiff bases. mdpi.com This reaction is a reversible condensation process involving the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration. mdpi.com

Claisen-Schmidt Condensation: This is a base-catalyzed crossed-aldol condensation between an aldehyde that cannot enolize (like this compound) and an enolizable ketone or aldehyde. wikipedia.org For example, reaction with a ketone like acetone under basic conditions would first involve the deprotonation of the ketone to form an enolate. magritek.com This enolate then acts as a nucleophile, attacking the aldehyde to form a β-hydroxy ketone, which readily dehydrates to yield an α,β-unsaturated ketone (a chalcone (B49325) analogue). magritek.comnih.gov Studies on the similar 4-fluorobenzaldehyde show that this reaction proceeds efficiently. magritek.commagritek.com

Reactivity Governed by the Fluorine Atom

The fluorine atom on the aromatic ring introduces the possibility of nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is a stepwise process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, fluoride). masterorganicchemistry.com For this reaction to be favorable, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex.

In this compound, the potent electron-withdrawing aldehyde group is positioned meta to the fluorine atom. This positioning offers poor stabilization for the negative charge that would develop at the carbon bearing the fluorine during a standard SNAr reaction. Consequently, this compound is generally considered to be unreactive or shows significant limitations towards direct SNAr.

However, the reactivity can be enhanced under specific conditions. A notable strategy involves a three-component reaction where 4-fluorobenzaldehyde first undergoes a Knoevenagel condensation with a β-ketonitrile. mdpi.com This initial reaction converts the aldehyde into a more powerful electron-withdrawing α-cyanovinylcarbonyl group. This newly formed group, although still meta to the fluorine, sufficiently activates the ring to enable a subsequent SNAr reaction with a cyclic secondary amine. mdpi.com This demonstrates that while direct SNAr is limited, the fluorine atom can be displaced if the electronic properties of the ring are appropriately modified in situ.

Table 4: Factors Influencing SNAr on this compound

Factor Influence on Reactivity Explanation
Position of EWG Limitation The aldehyde group is meta to the fluorine, providing poor stabilization for the Meisenheimer complex. youtube.com
Nature of Leaving Group Capability Fluorine is a highly electronegative atom, which enhances the electrophilicity of the attached carbon, but its role as a leaving group is in the second, fast step of the reaction. youtube.com

| Reaction Conditions | Capability | In-situ modification of the aldehyde via Knoevenagel condensation can sufficiently activate the ring for a subsequent SNAr reaction. mdpi.com |

Stereoelectronic Modulation of Reactivity by Fluorine

The fluorine atom at the C-3 position of this compound plays a crucial role in modulating the molecule's reactivity through potent stereoelectronic effects. Its high electronegativity introduces a significant inductive electron-withdrawing effect on the aromatic ring, which in turn influences the electrophilicity of the aldehyde's carbonyl carbon. This enhanced reactivity is a key feature of fluorinated benzaldehydes in organic synthesis. chemimpex.comnih.gov The presence of the fluorine atom can modify the biological activity and chemical properties of the molecule, making it a valuable component in the development of agrochemicals and pharmaceuticals. chemimpex.comwikipedia.org

The influence of fluorine extends beyond simple induction. Stereoelectronic theory provides a framework for understanding how the orientation of the C-F bond impacts molecular conformation and stability. acs.org This is often discussed in the context of hyperconjugative interactions, where electron density is donated from adjacent bonding orbitals into the antibonding orbital of the C-F bond (σ → σ*). acs.orgnih.govresearchgate.net In the case of this compound, the fluorine atom's electronic properties enhance the reactivity at the aldehyde group, making it more susceptible to nucleophilic attack. chemimpex.comresearchgate.net This is because electron-withdrawing groups on the aromatic ring increase the rate of condensation and addition reactions by stabilizing the developing negative charge in the transition state. researchgate.net The interplay of size and electronegativity makes organofluorine compounds unique, with the C-F bond often acting as a stable conformational steering group. acs.orgnih.gov

Influence of the Cyclopropyl Group on Reactivity and Electronic Structure

The cyclopropyl group, characterized by significant ring strain of over 100 kJ mol⁻¹, is susceptible to ring-opening reactions, which can be a key pathway in its chemical transformations. nih.gov In molecules like this compound, the cyclopropane is classified as a donor-acceptor (D-A) cyclopropane. The aromatic ring acts as an electron-donating group, while the benzaldehyde moiety is electron-accepting, creating a polarized system that facilitates cleavage. scispace.com

These ring-opening reactions can be initiated by various reagents and conditions:

Nucleophilic Attack: Strong nucleophiles can attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond. nih.govmarquette.edu The reaction is mechanistically related to the Michael addition and proceeds via an Sₙ2-like pathway. marquette.edunih.gov Kinetic studies of such reactions with nucleophiles like thiophenolates have been used to quantify the electrophilic reactivity of cyclopropanes. nih.gov The reaction typically involves a transition state where C-C bond breaking is well advanced. marquette.edu

Acid Catalysis: In the presence of Brønsted or Lewis acids, the cyclopropane ring can be activated towards cleavage. researchgate.netscilit.com For instance, in hexafluoroisopropanol (HFIP), a solvent known to stabilize cationic intermediates, arylcyclopropanes can undergo ring-opening hydroarylation. researchgate.net However, it is noteworthy that in some systems, acid-catalyzed reactions may lead to the cleavage of other bonds in the molecule without affecting the cyclopropane ring itself. nih.gov

Oxidative Methods: Single-electron oxidation, often achieved photochemically or with a catalyst, can convert the arylcyclopropane into a reactive radical cation intermediate, which readily undergoes ring-opening. researchgate.netrsc.org

The regioselectivity of the ring-opening is directed by the substituents. In D-A cyclopropanes, nucleophilic attack is generally directed to the carbon atom that can best stabilize the resulting intermediate. nih.govscispace.com

The cyclopropyl group possesses unique electronic properties that distinguish it from simple alkyl groups. Its bonding is described by either the Coulson-Moffit bent-bond model or the Walsh orbital model, both of which highlight the high p-character of the C-C bonds, making the group behave similarly to a C=C double bond in some contexts. wikipedia.orgstackexchange.com This "unsaturated" character allows the cyclopropyl group to engage in electronic interactions with the adjacent aromatic ring.

Two key electronic effects are at play:

Hyperconjugation: The cyclopropyl group is an effective σ-electron donor through hyperconjugation. wikipedia.org It can donate electron density from its strained C-C σ-bonds into the π-system of the benzene (B151609) ring. This donation stabilizes adjacent positive charges, influencing the reactivity of the aromatic ring in electrophilic substitutions. wikipedia.orglibretexts.org The alignment of the cyclopropane's orbitals with the aromatic π-system is crucial for this interaction to occur effectively. rsc.org

The cyclopropyl group, like other substituents on a benzene ring, exerts both steric and electronic control over incoming electrophiles in electrophilic aromatic substitution (EAS) reactions.

Directing Effects: Due to its ability to act as a strong σ-electron donor via hyperconjugation, the cyclopropyl group is an activating substituent. wikipedia.orgmasterorganicchemistry.com It directs incoming electrophiles to the ortho and para positions, as it stabilizes the positive charge in the corresponding cationic intermediates (arenium ions). The fluorine atom at the meta position (C-3) is a deactivating group but is also an ortho, para-director. In this compound, the directing effects of the activating cyclopropyl group would dominate, guiding substitution primarily to the positions ortho to it (C-5) and para to it (which is occupied by the aldehyde).

Comprehensive Spectroscopic Characterization and Advanced Computational Analysis

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Vibrational Fingerprint and Functional Group Presence

Without access to primary or referenced experimental data, a scientifically accurate and informative article focusing solely on the comprehensive spectroscopic characterization and advanced computational analysis of 4-Cyclopropyl-3-fluorobenzaldehyde (B6146195) cannot be generated.

Quantum Chemical and Molecular Modeling Studies

Computational chemistry offers a powerful lens through which to examine the molecular properties of this compound in silico. These studies can predict and explain the molecule's structure, electronics, and reactivity.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to determine the geometries of stable conformations and to analyze the distribution of molecular orbitals. koreascience.krresearchgate.netresearchgate.net

For this compound, DFT studies would elucidate the electronic interplay between the electron-donating cyclopropyl (B3062369) group, the electron-withdrawing fluorine atom, and the aldehyde group. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is expected to have significant contributions from the cyclopropyl-substituted aromatic ring, while the LUMO would likely be centered on the benzaldehyde (B42025) moiety, particularly the C=O bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

The rotational freedom around the single bond connecting the cyclopropyl group to the benzene (B151609) ring, and the bond connecting the aldehyde group, gives rise to different possible conformations. Computational conformational analysis can identify the most stable arrangement of these groups and the energy barriers to their rotation.

Computational models can predict the reactivity of this compound. By mapping the electrostatic potential (ESP) onto the electron density surface, regions susceptible to nucleophilic or electrophilic attack can be identified. The aldehyde carbon is expected to be highly electrophilic due to the electron-withdrawing nature of the adjacent oxygen and the aromatic ring.

Furthermore, DFT can be used to model reaction pathways, for instance, in reactions involving the aldehyde group or the aromatic ring. Theoretical studies on related cyclopropyl aldehydes have shown that the cyclopropyl group can influence reactivity in unique ways, such as participating in ring-opening reactions under certain catalytic conditions, which highlights the importance of computational predictions in understanding potential reaction outcomes. researchgate.net

The cyclopropyl group is known to possess "pseudo-π" character, allowing it to conjugate with adjacent unsaturated systems. This interaction is a subject of significant theoretical interest. In this compound, the cyclopropyl group acts as an electron-donating group through this conjugative effect, influencing the electron density of the aromatic ring.

Computational studies can quantify the extent of this conjugation by analyzing bond lengths, electron populations, and orbital interactions. For example, the bond connecting the cyclopropyl group to the aromatic ring is expected to be shorter than a typical C-C single bond, indicating some degree of double-bond character. The stabilizing energy of this interaction can be calculated using isodesmic equations, which compare the energy of the molecule to that of reference compounds without the conjugation. Such computational investigations have shown that a cyclopropyl group can provide significant electronic stabilization to adjacent carbocations and carbenes through hyperconjugation. koreascience.krresearchgate.net This effect is expected to play a crucial role in the electronic properties and reactivity of this compound.

Applications of 4 Cyclopropyl 3 Fluorobenzaldehyde As a Key Synthetic Building Block

Synthesis of Fluorinated Aromatic Derivatives

The aldehyde functionality of 4-cyclopropyl-3-fluorobenzaldehyde (B6146195) serves as a versatile handle for a variety of chemical transformations, enabling its conversion into other important aromatic synthons.

Precursors for Substituted Benzoic Acids and Benzyl (B1604629) Alcohols

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a benzyl alcohol, providing access to 4-cyclopropyl-3-fluorobenzoic acid and (4-cyclopropyl-3-fluorophenyl)methanol (B8381038), respectively. These derivatives are valuable intermediates in their own right, finding applications in the synthesis of pharmaceuticals and other fine chemicals.

The oxidation of benzaldehydes to benzoic acids is a fundamental transformation in organic chemistry, often achieved using a variety of oxidizing agents. Similarly, the reduction of benzaldehydes to benzyl alcohols is a common and efficient process, frequently accomplished through the use of hydride reagents. The resulting (4-cyclopropyl-3-fluorophenyl)methanol is a known compound, indicating the viability of this synthetic route sigmaaldrich.com. A related synthesis of 2-amino-5-hydroxypropiophenone starting from 3-fluorobenzaldehyde (B1666160) has been described in a patent, further illustrating the utility of such fluorinated benzaldehyde (B42025) derivatives in multi-step syntheses google.com.

Intermediate in the Formation of Functionalized Aldehydes (e.g., alpha,beta-unsaturated aldehydes)

The reactivity of the aldehyde group in this compound allows for the straightforward introduction of further functionalization, particularly through carbon-carbon bond-forming reactions that lead to more complex aldehyde structures. Two prominent examples of such transformations are the Knoevenagel and Wittig reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base, to yield an α,β-unsaturated product. nih.gov For instance, the reaction of a benzaldehyde with malononitrile (B47326) produces a benzylidenemalononitrile (B1330407) derivative. sbq.org.brresearchgate.netresearchgate.net This reaction is a powerful tool for creating new carbon-carbon double bonds and introducing diverse functionalities.

The Wittig reaction provides another efficient method for alkene synthesis from aldehydes and ketones. wikipedia.orglumenlearning.comlibretexts.orglibretexts.org It utilizes a phosphorus ylide (Wittig reagent) to convert the carbonyl group into a double bond with a high degree of control over the location of the new bond. lumenlearning.comlibretexts.orglibretexts.org This reaction is widely used in organic synthesis to prepare a vast array of alkenes. lumenlearning.comlibretexts.orglibretexts.org

Integration into Complex Heterocyclic Frameworks

The electrophilic nature of the aldehyde carbon in this compound makes it an excellent reaction partner for various nucleophiles, a property that is extensively exploited in the synthesis of heterocyclic compounds.

Precursor for Aromatic Heterocycles (e.g., Pyrazoles, Triazoles)

This aldehyde is a valuable precursor for the construction of important nitrogen-containing heterocycles like pyrazoles and triazoles, which are core structures in many biologically active compounds.

Pyrazoles are commonly synthesized through the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648). beilstein-journals.orgorganic-chemistry.orgyoutube.com Aldehydes can be used as a one-carbon component in multicomponent reactions to generate the pyrazole (B372694) ring system. organic-chemistry.org For example, a one-pot synthesis of polysubstituted pyrazoles can be achieved through a tandem Knoevenagel condensation, 1,3-dipolar cycloaddition, and oxidative aromatization sequence starting from an aldehyde, a 1,3-dicarbonyl compound, and a diazo compound.

Triazoles are another class of heterocycles readily accessible from aldehyde precursors. A notable example is the synthesis of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, a compound that incorporates the 4-cyclopropyl and 3-fluorobenzyl moieties, highlighting the direct relevance of this compound as a starting material for such complex triazole derivatives. researchgate.net The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through various routes, including the oxidative intramolecular cyclization of heterocyclic hydrazones derived from aldehydes. raco.cat Furthermore, 1,2,3-triazoles are often synthesized via the "click" reaction, a copper-catalyzed azide-alkyne cycloaddition, where the alkyne or azide (B81097) component can be derived from an aldehyde. nih.govnih.gov

Role in Cyclocondensation Reactions

Cyclocondensation reactions, where two or more functional groups within one or more molecules combine to form a ring, are a cornerstone of heterocyclic synthesis. This compound can participate in such reactions with a variety of di-nucleophilic reagents to construct diverse heterocyclic frameworks. For example, the reaction of an aldehyde with a hydrazine derivative is a key step in the formation of pyrazole rings. nih.gov Similarly, condensation with other dinucleophiles can lead to a wide range of other heterocyclic systems.

Strategic Intermediate in Pharmaceutical Lead Compound Synthesis

The synthesis of novel pharmaceutical agents is a primary driver of research in medicinal chemistry. This compound serves as a key intermediate in the creation of various pharmacologically active molecules due to its ability to participate in a range of chemical transformations that lead to the construction of complex molecular architectures.

Precursor for Fluorinated Schiff Bases

Schiff bases, or imines, are a class of compounds that are readily synthesized from the condensation of an aldehyde or ketone with a primary amine. nih.gov These compounds are not only versatile intermediates in organic synthesis but also exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. nih.gov While direct synthesis of a fluorinated Schiff base from this compound is not explicitly detailed in the available literature, the general reactivity of aldehydes makes it a suitable candidate for such reactions. The resulting fluorinated Schiff bases, incorporating the cyclopropyl (B3062369) group, could be screened for a variety of pharmacological activities. Research on other fluorinated benzaldehydes has shown their utility in forming Schiff bases with interesting biological profiles. researchgate.net

Use in Constructing Pharmacologically Relevant Motifs (e.g., kinase inhibitors, D3 receptor antagonists, oxiranes)

The structural framework of this compound is a valuable starting point for the synthesis of several classes of pharmacologically relevant compounds.

Concluding Remarks and Future Perspectives in 4 Cyclopropyl 3 Fluorobenzaldehyde Research

Unaddressed Synthetic Challenges and Opportunities for Innovation

The synthesis of 4-cyclopropyl-3-fluorobenzaldehyde (B6146195) and related structures, while achievable, presents several challenges that offer fertile ground for innovation. Current multi-step syntheses can be inefficient, and improving yield, reducing waste, and utilizing safer reagents are paramount goals.

Challenges in Fluorination and Cyclopropanation: The introduction of both the fluorine atom and the cyclopropyl (B3062369) group onto the benzaldehyde (B42025) scaffold involves distinct chemical challenges.

Fluorination: Direct fluorination of benzaldehyde derivatives can be complex, often resulting in a mixture of products. acs.orgacs.org For instance, direct fluorination can affect the aromatic ring or the aldehyde group, with the outcome dependent on the electronic nature of other substituents on the ring. acs.orgacs.org Developing more selective and higher-yielding fluorination methods, such as improved halogen-exchange (Halex) reactions or novel catalytic approaches, is a key area for innovation. google.comwikipedia.org Catalyst-free photochemical methods have also been explored for fluorinating aromatic carbonyl compounds, which could offer a greener alternative to traditional methods. chemrxiv.org

Cyclopropanation: The formation of the cyclopropyl ring is typically achieved through methods like the Simmons-Smith reaction or transition-metal-catalyzed reactions involving carbenoids. nih.govwikipedia.orgharvard.edu These methods can require hazardous reagents like diazomethane (B1218177) or expensive metal catalysts such as rhodium and palladium. wikipedia.orgtaylorfrancis.com A significant opportunity lies in developing more sustainable and cost-effective catalytic systems. taylorfrancis.com Recent advancements in hydrogen-borrowing catalysis for the α-cyclopropanation of ketones present a promising, more sustainable alternative that avoids many of the hazardous reagents used in traditional methods. acs.org

Table 1: Comparison of Synthetic Methodologies and Future Opportunities

Synthetic Step Current Challenges Opportunities for Innovation
Fluorination Low selectivity (ring vs. side chain), use of harsh reagents. acs.orgacs.orgDevelopment of chemo- and regioselective catalysts, exploration of photochemical and electrochemical methods. chemrxiv.org
Cyclopropanation Use of hazardous reagents (e.g., diazomethane), expensive catalysts (e.g., Rh, Pd), stoichiometric metal waste. nih.govtaylorfrancis.comNovel catalyst development (e.g., earth-abundant metals), hydrogen-borrowing catalysis, biocatalytic approaches. acs.org
Overall Process Multi-step, linear sequences with moderate overall yields.Convergent synthetic design, continuous flow processing, telescoping of reaction steps to reduce isolations. nih.gov

Advanced Mechanistic Insights for Rational Design

A deeper understanding of the reaction mechanisms involved in both the synthesis and subsequent reactions of this compound is crucial for the rational design of new synthetic routes and novel molecules.

Future research should leverage advanced computational and experimental techniques to probe these mechanisms.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction pathways. nih.gov This can help in predicting the regioselectivity of fluorination, understanding the electronic effects of the cyclopropyl and fluoro substituents on the reactivity of the aldehyde, and predicting the stability of intermediates. nih.govnih.gov Such computational insights can guide the selection of catalysts and reaction conditions to favor desired outcomes, minimizing trial-and-error in the laboratory. nih.gov

Spectroscopic and Kinetic Studies: Advanced spectroscopic techniques, such as in-situ NMR and cryo-electron tomography, combined with kinetic analysis, can provide empirical data to validate computational models. rsc.org These studies can elucidate the role of catalysts, identify reactive intermediates, and reveal the kinetics of competing reaction pathways. rsc.org For example, understanding the precise mechanism of decarbonylation reactions, which can be used to remove the formyl group after it has directed a nucleophilic aromatic substitution, is vital for applications in radiolabeling. nih.gov

A synergistic approach combining predictive computational modeling with rigorous experimental validation will enable the rational design of more efficient syntheses and novel derivatives of this compound with tailored properties.

Novel Applications Beyond Current Scope

While this compound is primarily known as an intermediate in medicinal chemistry, its unique combination of functional groups suggests potential for a broader range of applications. patsnap.comgoogle.com The electron-withdrawing nature of the fluoro and aldehyde groups, combined with the unique steric and electronic properties of the cyclopropyl ring, could be exploited in other fields.

Materials Science: Fluorinated aromatic compounds are of interest for creating materials with high thermal and chemical stability, which could be useful in the development of advanced polymers or organic light-emitting diodes (OLEDs). google.comchemrxiv.org The cyclopropyl group can impart specific conformational constraints and metabolic stability, properties that could be translated into materials design. acs.org

Agrochemicals: The structural motifs present in this compound are also found in modern pesticides and herbicides. chemrxiv.orgnih.gov The pyrethroid insecticides, for instance, contain cyclopropane (B1198618) rings. wikipedia.org Research into derivatives of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Chemical Biology and Imaging: The fluorine atom offers a powerful tool for 19F NMR studies and as a label for Positron Emission Tomography (PET) imaging with 18F. nih.govacs.org Derivatives of this compound could be developed as novel probes for studying biological systems or as new diagnostic agents. The aldehyde group provides a convenient handle for conjugation to other molecules, such as proteins or targeting ligands, through reactions like Schiff base formation. wikipedia.org

Table 2: Potential for Application Expansion

Field Key Molecular Features Potential Application
Materials Science Fluorine content, thermal stability, rigid structure. google.comchemrxiv.orgHigh-performance polymers, liquid crystals, organic electronics.
Agrochemicals Cyclopropane ring, fluorinated phenyl group. nih.govwikipedia.orgDevelopment of novel insecticides, herbicides, or fungicides.
Chemical Probes & Imaging Fluorine atom (for 19F NMR/18F PET), reactive aldehyde group. wikipedia.orgnih.govacs.orgBio-orthogonal probes, diagnostic imaging agents, molecular sensors.

Interdisciplinary Research Avenues

The full potential of this compound and its derivatives will be best realized through collaborative, interdisciplinary research.

Synthetic Chemistry and Catalysis: The development of novel, efficient, and sustainable synthetic methods will require collaboration between organic chemists and specialists in catalysis. taylorfrancis.comacs.org This includes the design of new metal-based or organocatalysts tailored for specific transformations.

Chemistry and Computational Science: A strong partnership between experimental chemists and computational scientists will be essential for gaining deep mechanistic insights and for the in-silico design of new molecules with desired properties, thereby accelerating the discovery process. nih.govrsc.org

Medicinal Chemistry and Chemical Biology: Continued collaboration in this area is crucial. mdpi.com As new biological targets are identified, medicinal chemists can design and synthesize novel inhibitors based on the this compound scaffold. Chemical biologists can then use these compounds as tools to probe biological pathways and validate new therapeutic strategies. rsc.orgmdpi.com

Chemistry and Materials Science: Exploring the use of this compound and its derivatives in new materials will necessitate joint efforts between synthetic chemists and materials scientists to design, create, and characterize novel functional materials. google.comacs.org

By fostering these interdisciplinary collaborations, the scientific community can move beyond the current applications of this compound, unlocking its full potential and paving the way for significant innovations across a range of scientific fields.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-cyclopropyl-3-fluorobenzaldehyde in laboratory settings?

  • Methodological Answer : Due to limited toxicological data, assume potential hazards. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For skin/eye exposure, flush immediately with water for 15 minutes (eye irrigation) or wash with soap and water (skin contact). Consult a physician if exposure occurs . Store in a cool, dry place away from oxidizing agents.

Q. How can researchers validate the purity of this compound?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., λ = 254 nm) or gas chromatography (GC) coupled with mass spectrometry (GC-MS). Compare retention times and spectral data with reference standards. For structural confirmation, employ 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to analyze aromatic protons and cyclopropyl/fluorine substituents .

Q. What synthetic routes are applicable for introducing the cyclopropyl group into fluorinated benzaldehyde derivatives?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling using cyclopropylboronic acid with a halogenated benzaldehyde precursor (e.g., 3-fluoro-4-bromobenzaldehyde). Optimize reaction conditions (Pd catalyst, base, solvent) under inert atmosphere. Alternatively, cyclopropanation via [2+1] cycloaddition using dichlorocarbene intermediates may be explored .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate using differential scanning calorimetry (DSC) for melting behavior and X-ray crystallography for solid-state structure. Compare findings with databases like NIST Chemistry WebBook .

Q. What strategies optimize the regioselective fluorination of cyclopropyl-substituted benzaldehyde precursors?

  • Methodological Answer : Use directing groups (e.g., boronates) to enhance fluorination at the meta position. Electrophilic fluorination with Selectfluor® or N-fluorobenzenesulfonimide\text{N-fluorobenzenesulfonimide} (NFSI) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C). Monitor reaction progress via 19F^{19} \text{F}-NMR .

Q. How can this compound serve as a building block in drug discovery?

  • Methodological Answer : Its aldehyde group enables condensation reactions for Schiff base formation, while the cyclopropyl moiety enhances metabolic stability. For example, it can be used to synthesize kinase inhibitors or antimicrobial agents. Explore reductive amination with primary amines or Knoevenagel condensation for α,β-unsaturated carbonyl derivatives .

Q. What experimental design principles minimize side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Control moisture : Use molecular sieves or anhydrous solvents to prevent aldehyde hydration.
  • Temperature modulation : Lower temperatures reduce cyclopropane ring-opening side reactions.
  • Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh3_3)4_4) for coupling efficiency.
  • In-line analytics : Employ FTIR or Raman spectroscopy to monitor intermediate stability .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Reassess solubility using standardized methods (e.g., shake-flask technique with HPLC quantification). Consider solvent polarity (logP ~1.3 predicted for analogs) and temperature effects. If discrepancies persist, evaluate crystallinity (via powder XRD) or aggregation behavior using dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.